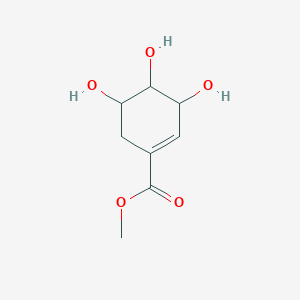

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3,4,5-trihydroxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNUUAUXWJZSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(C(C(C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961363 | |

| Record name | Methyl 3,4,5-trihydroxycyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40983-58-2 | |

| Record name | NSC280656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,4,5-trihydroxycyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate typically involves the esterification of shikimic acid. Shikimic acid is first converted to its methyl ester form using methanol and an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce cyclohexane derivatives .

Scientific Research Applications

Organic Synthesis

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules and can act as an intermediate in various chemical reactions. Its derivatives have been explored for their ability to create stereochemically rich targets through reactions such as methylation of trihydroxybenzoic acid derivatives.

Research indicates that this compound exhibits potential biological activities:

- Antioxidant Properties : The presence of hydroxyl groups suggests that it may scavenge free radicals, contributing to its antioxidant capabilities.

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in drug development .

Pharmaceutical Applications

The compound's bioactivity has led to investigations into its therapeutic potential. Its antioxidant and antimicrobial properties position it as a candidate for drug formulation aimed at treating various diseases. Ongoing research seeks to elucidate its mechanisms of action and efficacy in clinical settings.

Industrial Uses

In industry, this compound is used in the production of polymers and resins. Its chemical structure allows for modifications that can lead to novel materials with enhanced properties .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant activity of this compound using various assays to measure its capacity to neutralize free radicals. Results showed significant activity compared to standard antioxidants, suggesting its potential use in food preservation and health supplements.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated moderate to high inhibition zones compared to control samples, highlighting its potential application in developing natural antimicrobial agents for pharmaceuticals.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Organic Synthesis | Building block for complex molecules; intermediates in chemical reactions | Enhanced synthetic pathways |

| Biological Activity | Antioxidant and antimicrobial properties | Potential drug development |

| Pharmaceutical | Investigated for therapeutic applications | New drug formulations |

| Industrial | Used in production of polymers and resins | Development of advanced materials |

Mechanism of Action

The mechanism of action of Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the carboxylate ester group play a crucial role in its reactivity and interactions with other molecules . These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress .

Comparison with Similar Compounds

(-)-Shikimic Acid

- Molecular Formula : C₇H₁₀O₅

- Functional Groups : Carboxylic acid (C1), three hydroxyl groups (C3, C4, C5), and a cyclohexene ring.

- Key Differences : Lacks the methyl ester group present in Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate.

- Biological Role: Central intermediate in the shikimate pathway, critical for biosynthesis of aromatic amino acids and antimicrobial agents .

- Physical Properties : Melting point 184–188°C, hygroscopic, and optically active ([α]D = −175° in water) .

Methyl (3R,4R,5R,6S)-6-Chloro-3,4,5-Trihydroxycyclohexene-1-Carboxylate

- Molecular Formula : C₈H₁₁ClO₅

- Functional Groups : Methyl ester (C1), three hydroxyl groups (C3, C4, C5), and a chlorine substituent at C4.

- Key Differences : Chlorination at C6 introduces steric and electronic effects, altering reactivity and biological activity.

- Applications: Known as Pericosine A, this derivative exhibits antitumor properties and is used in synthetic chemistry as a chiral building block .

Sandaracopimaric Acid Methyl Ester

- Molecular Formula : C₂₁H₃₂O₂

- Functional Groups : Diterpene methyl ester with a fused tricyclic structure.

- Key Differences : Larger, terpene-derived structure compared to the simpler cyclohexene backbone of this compound.

- Biological Role : Found in plant resins (e.g., Austrocedrus chilensis), contributing to defense mechanisms against pathogens .

Physicochemical Properties

Biological Activity

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article will explore its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 188.18 g/mol

- Structural Features : The compound features three hydroxyl groups and a carboxylate ester group attached to a cyclohexene ring, which contributes to its unique reactivity and biological properties .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. It is capable of scavenging free radicals, which helps mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has implications in aging and various diseases .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial effects against various bacterial strains. Its ability to inhibit microbial growth makes it a candidate for further exploration in the development of new antimicrobial agents .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This aspect is particularly relevant in the context of diseases such as arthritis and inflammatory bowel disease .

The biological activity of this compound is primarily attributed to its structural features:

- Hydroxyl Groups : These groups can form hydrogen bonds with biological macromolecules, enhancing interactions with enzymes and receptors.

- Carboxylate Group : This functional group plays a critical role in the compound's reactivity and ability to participate in biochemical pathways.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity .

Antimicrobial Testing

In another study, the compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be within a range that indicates effective antimicrobial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl Shikimate | Similar trihydroxy structure | Lacks additional hydroxyl groups |

| Pericosine A | Related cyclohexenoid | Contains chlorine substituent |

| Cyclohexene Derivatives | Varying degrees of hydroxylation | May not contain carboxylate or chloride |

This compound stands out due to its unique combination of functional groups that enhance its biological activities compared to structurally similar compounds .

Q & A

Q. What are the established synthetic routes for Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate, and what are their mechanistic considerations?

A common method involves ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition of 1,3-dicarbonyl compounds to conjugated systems. This approach, adapted from Lee et al. (1995), proceeds via radical intermediates, with regioselectivity influenced by electron-donating substituents. Reaction optimization requires controlled temperature (0–25°C) and inert atmospheres to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- NMR spectroscopy : Key for confirming stereochemistry (e.g., hydroxyl group positions) and cyclohexene ring conformation.

- Mass spectrometry : Validates molecular weight (188.178 g/mol, as per ) and fragmentation patterns.

- X-ray crystallography : SHELXL refinement ( ) resolves absolute configuration, with hydrogen-bonding networks analyzed via Olex2 or Mercury .

Q. How does the compound’s solubility profile impact experimental design?

The compound is insoluble in water ( ), necessitating polar aprotic solvents (e.g., DMSO, DMF) for reactivity studies. For biological assays, co-solvents like ethanol (<5% v/v) are recommended to avoid precipitation .

Q. What safety protocols are essential during handling due to its reactivity?

Avoid exposure to strong oxidizers and bases ( ). Use PPE (gloves, goggles) and conduct reactions under fume hoods. Emergency measures for inhalation include immediate fresh air and medical consultation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Density functional theory (DFT) calculations (e.g., Gaussian09) model transition states for hydroxyl group participation in cyclization or oxidation. PubChem’s SMILES (COC(=O)C1CCC(CC1)C=O, ) provides input geometry for simulations .

Q. What strategies resolve contradictions in crystallographic refinement outcomes?

Discrepancies in residual indices (e.g., R-factor >5%) require iterative refinement using SHELXL ( ). Validate hydrogen bonding via Fourier difference maps and cross-check with spectroscopic data to confirm tautomeric forms .

Q. How does stereochemical variation in cyclohexene derivatives affect biological activity?

Comparative studies using enantioselective synthesis (e.g., chiral auxiliaries) and assays (e.g., enzyme inhibition) reveal that the 3R,4S,5R configuration ( ) enhances binding to shikimate pathway targets, while epimerization reduces efficacy .

Q. What experimental approaches mitigate decomposition under thermal stress?

Thermogravimetric analysis (TGA) identifies decomposition onset (~150°C). Stabilize the compound via lyophilization (for storage) or inert matrices (e.g., silica nanoparticles) during high-temperature reactions .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways in vivo?

Synthesize labeled analogs via deuterium exchange at hydroxyl groups (acid-catalyzed) or carboxylate (methyl ester hydrolysis). Track metabolites using LC-MS/MS with selective ion monitoring .

Q. What role do hydroxyl group protecting strategies play in functionalizing the cyclohexene core?

Acetyl or silyl protecting groups prevent undesired oxidation during derivatization. Post-functionalization deprotection (e.g., TBAF for silyl groups) restores activity for downstream applications .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.